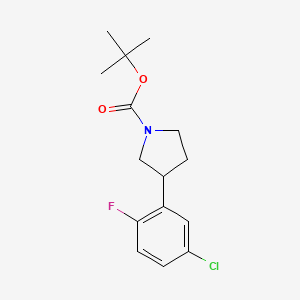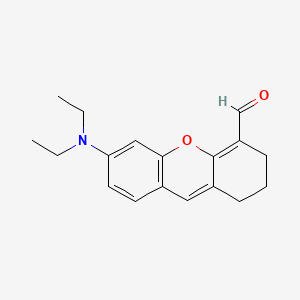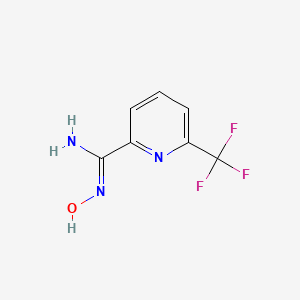
N-Hydroxy-6-(trifluoromethyl)picolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-6-(trifluoromethyl)picolinimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted picolinimidamides .
Applications De Recherche Scientifique
N-Hydroxy-6-(trifluoromethyl)picolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, facilitating binding and exerting its effects through inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)picolinimidamide hydrochloride: Similar structure but lacks the hydroxyl group.
6-(Trifluoromethyl)pyridine-2-carboximidamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-Hydroxy-6-(trifluoromethyl)picolinimidamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F3N3O |
|---|---|
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
N'-hydroxy-6-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
Clé InChI |
CTVUZEATPDVMQK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)C(F)(F)F)/C(=N/O)/N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)

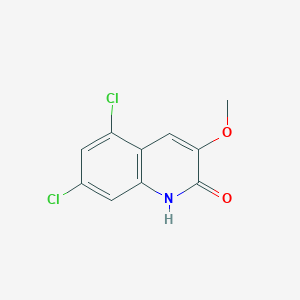

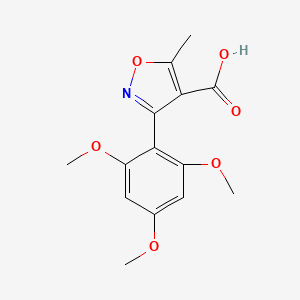
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
